molecular formula C2HCl2In B12547307 CID 71344992 CAS No. 143485-73-8

CID 71344992

Cat. No.: B12547307
CAS No.: 143485-73-8
M. Wt: 210.75 g/mol
InChI Key: DBTUDSHOHHBYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71344992 is a chemical compound with unique properties and applications in various fields

Chemical Reactions Analysis

CID 71344992 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 71344992 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Additionally, it is used in various industrial processes for manufacturing and quality control.

Mechanism of Action

The mechanism of action of CID 71344992 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CID 71344992 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on differences in reactivity, stability, and specific applications. Listing similar compounds helps to understand the distinct properties and advantages of this compound.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization. Further research and development can uncover new uses and enhance our understanding of this compound.

Q & A

Basic Research Questions

Q. How to formulate precise research questions for studying CID 71344992's biochemical properties?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific goals . Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions around specific variables (e.g., "How does this compound inhibit Enzyme X compared to existing inhibitors under physiological conditions?") . Avoid vague terms; quantify outcomes (e.g., binding affinity, catalytic rates) .

Q. What methodologies are recommended for initial experimental design?

  • Methodology : Prioritize reproducibility by detailing variables (e.g., temperature, solvent purity), controls (positive/negative), and validation steps . Use factorial designs to test multiple parameters efficiently. Reference protocols from analogous compounds and adapt them using ’s milestones (e.g., synthesis optimization, purity verification) .

Q. How to conduct a systematic literature review for this compound?

  • Methodology : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND pharmacokinetics"). Screen primary sources for mechanistic studies, excluding non-peer-reviewed platforms (e.g., ) . Extract trends (e.g., conflicting solubility data) and identify gaps using tools like PRISMA flowcharts .

Q. What ethical considerations are essential for studies involving this compound?

  • Methodology : Adhere to FINER’s ethical criterion by obtaining institutional review board (IRB) approval for biological assays. Document safety protocols (e.g., handling hazardous intermediates) and declare conflicts of interest per journal guidelines .

Q. How to structure the methods section for journal compliance?

  • Methodology : Follow discipline-specific standards (e.g., ACS for chemistry):

  • Synthesis : Specify reagent grades, equipment models, and purification steps (e.g., "this compound was recrystallized using ethanol:water (4:1)") .
  • Characterization : Report NMR (δ in ppm), HPLC conditions (column type, flow rate), and statistical tests (e.g., ANOVA for triplicate runs) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data (e.g., conflicting reactivity reports)?

  • Methodology : Perform root cause analysis (RCA):

  • Replicate experiments under standardized conditions .
  • Validate instrumentation calibration (e.g., NMR shimming, HPLC column aging) .
  • Apply multivariate statistics (e.g., PCA) to isolate variables causing discrepancies .

Q. How to optimize analytical techniques for this compound’s derivatives?

  • Methodology :

  • HPLC : Screen mobile phases (e.g., acetonitrile vs. methanol) to improve peak resolution .
  • NMR : Use cryoprobes for low-concentration samples or 2D experiments (e.g., HSQC) for structural elucidation .
  • Cross-validate with mass spectrometry (HRMS) to confirm molecular formulas .

Strategies for integrating computational models with experimental validation

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding poses of this compound with target proteins; validate via SPR (surface plasmon resonance) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; correlate with in vitro IC50 values .

Q. How to ensure reproducibility in synthesis across labs?

  • Methodology :

  • Publish detailed supplemental data (e.g., step-by-step videos, raw spectra) .
  • Use IUPAC guidelines for reporting yields, enantiomeric excess, and error margins .
  • Collaborate via platforms like Protocols.io to crowdsource reproducibility checks .

Addressing interdisciplinary challenges (e.g., pharmacological vs. toxicological profiles)

  • Methodology :
  • Form cross-disciplinary teams to align endpoints (e.g., cytotoxicity assays vs. therapeutic efficacy) .
  • Use systems biology approaches (e.g., network pharmacology) to map multi-target effects .

Properties

CAS No.

143485-73-8

Molecular Formula

C2HCl2In

Molecular Weight

210.75 g/mol

InChI

InChI=1S/C2HCl2.In/c1-2(3)4;/h1H;

InChI Key

DBTUDSHOHHBYDO-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)[In]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.